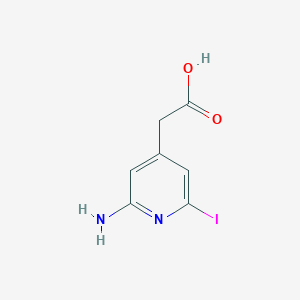

(2-Amino-6-iodopyridin-4-YL)acetic acid

Description

Contextualization of Pyridine-Based Carboxylic Acids in Chemical Research

Pyridine-based carboxylic acids represent a cornerstone in the field of chemical research, primarily due to the versatile nature of the pyridine (B92270) ring. nih.govnih.gov The pyridine ring, an aromatic and electron-deficient heterocycle containing one nitrogen atom, offers unique properties that are highly sought after in the development of novel compounds. nih.govresearchgate.net Its structure facilitates π-π stacking and hydrogen bond interactions with biological targets, enhancing binding affinity. nih.gov The presence of the nitrogen atom also allows for improved water solubility of otherwise less soluble molecules. nih.govresearchgate.net

The carboxylic acid group further enhances the functionality of these molecules by adding polarity and the ability to coordinate with metal ions, a feature particularly useful in enzyme inhibition. nih.gov The ease of substitution at various positions on the pyridine ring provides structural flexibility, allowing for the fine-tuning of a compound's activity and selectivity. nih.gov This adaptability has led to the widespread use of pyridine carboxylic acid derivatives as versatile scaffolds in medicinal chemistry and materials science. nih.govmdpi.com

There are three main isomers of pyridine carboxylic acid: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org These isomers and their derivatives have been instrumental in the development of a wide array of pharmaceuticals. nih.gov

Significance of Iodinated Pyridine Scaffolds in Medicinal Chemistry

The introduction of iodine into the pyridine scaffold has significant implications for medicinal chemistry. Iodine, being a halogen, can modulate the electronic and lipophilic properties of the pyridine ring. This alteration can influence a molecule's pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced biological activity.

Iodine's utility extends to its role as a catalyst in organic synthesis, facilitating the construction of complex heterocyclic structures. For instance, molecular iodine has been employed in the synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds, which are known to possess a range of medicinal applications. nih.govresearchgate.net Furthermore, iodine can participate in reactions that lead to the expansion of the pyridine ring, opening avenues for the creation of novel seven-membered ring systems known as azepines. acs.org

The strategic placement of iodine on the pyridine ring can also serve as a handle for further chemical modifications through various cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for drug discovery programs.

Rationale for Researching (2-Amino-6-iodopyridin-4-YL)acetic Acid

The specific structure of this compound combines the key features of both pyridine-based carboxylic acids and iodinated pyridines, making it a compound of considerable research interest. The presence of the amino group, the iodine atom, and the acetic acid side chain on the pyridine core creates a multifunctional molecule with potential applications in various fields.

Research into analogous structures, such as 2-amino-4,6-diarylpyrimidine derivatives and 2-amino-4,6-diphenylnicotinonitriles, has demonstrated their potential as anticancer agents. rsc.orgmdpi.com For example, studies on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have shown cytotoxic activity against various cancer cell lines. researchgate.net Similarly, the synthesis of novel bipyridine derivatives has yielded compounds with promising cytotoxic effects against breast cancer cells. nih.gov

Given the established biological activities of related pyridine and aminopyridine derivatives, this compound presents itself as a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Its unique combination of functional groups warrants further investigation to explore its chemical reactivity and pharmacological potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7IN2O2 |

|---|---|

Molecular Weight |

278.05 g/mol |

IUPAC Name |

2-(2-amino-6-iodopyridin-4-yl)acetic acid |

InChI |

InChI=1S/C7H7IN2O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H2,9,10)(H,11,12) |

InChI Key |

GZWHCWMLUZQKEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1N)I)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Iodopyridin 4 Yl Acetic Acid

Historical and Contemporary Approaches to Substituted Pyridylacetic Acid Synthesis

The construction of the pyridylacetic acid framework can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridylacetic Acid Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, providing a versatile approach to functionalized pyridine (B92270) derivatives. These reactions typically involve the coupling of a pyridyl halide or triflate with a suitable coupling partner in the presence of a palladium catalyst and a ligand.

Detailed research findings have demonstrated the utility of these methods in constructing complex molecular architectures. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely used for the arylation of pyridine rings. Similarly, the Heck reaction allows for the introduction of alkenyl groups. While not directly forming an acetic acid moiety, these methods are crucial for building the carbon skeleton of precursors to pyridylacetic acids. Subsequent oxidation of an installed alkyl or alkenyl group can then yield the desired carboxylic acid functionality.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Coupling Reaction | Pyridyl Substrate | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Halopyridine | Arylboronic acid | Pd(OAc)₂, SPhos | Arylpyridine |

| Heck | Halopyridine | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenylpyridine |

| Sonogashira | Halopyridine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynylpyridine |

| Buchwald-Hartwig | Halopyridine | Amine | Pd₂(dba)₃, BINAP | Aminopyridine |

One-Pot Synthesis Techniques for Functionalized Pyridine Derivativesnih.govrsc.org

One-pot syntheses, which involve sequential reactions in a single reaction vessel, provide a streamlined approach to complex molecules by avoiding the isolation and purification of intermediates. This strategy enhances efficiency and reduces waste. Several one-pot methods have been developed for the synthesis of functionalized pyridines. nih.govrsc.org

For example, a one-pot condensation of substituted acetophenones, an aldehyde, and ammonium (B1175870) acetate (B1210297) can yield 2,4,6-triaryl pyridines. rsc.org Another approach involves a cascade reaction sequence from readily available starting materials to construct the pyridine ring with various substituents. While a direct one-pot synthesis of (2-Amino-6-iodopyridin-4-YL)acetic acid is not explicitly reported, the principles of one-pot synthesis can be applied to design a convergent route. For instance, a pre-functionalized pyridine core could be subjected to sequential C-H activation and functionalization steps in a single pot to introduce the necessary substituents.

Targeted Synthesis of this compound and its Precursors

The synthesis of the specifically substituted this compound requires a strategic combination of methods to introduce the amino, iodo, and acetic acid functionalities at the correct positions of the pyridine ring.

Strategies for Introducing the Iodo Group into Pyridine Rings

The introduction of an iodine atom onto a pyridine ring can be achieved through several methods, including electrophilic iodination and Sandmeyer-type reactions. The choice of method depends on the electronic nature of the pyridine ring and the desired regioselectivity.

For electron-rich pyridines, direct iodination using molecular iodine in the presence of an oxidizing agent or an activating acid is often effective. For less reactive pyridines, a common strategy involves the conversion of an amino group to a diazonium salt, followed by treatment with potassium iodide in a Sandmeyer reaction. Another approach is the Finkelstein reaction, where a bromo or chloro substituent is exchanged for an iodo group.

Table 2: Common Methods for the Iodination of Pyridine Rings

| Method | Reagent(s) | Substrate Requirement | Position of Iodination |

| Electrophilic Iodination | I₂, H₂O₂, H₂SO₄ | Activated pyridine ring | Electron-rich positions |

| Sandmeyer Reaction | 1. NaNO₂, HCl; 2. KI | Aminopyridine | Position of the amino group |

| Finkelstein Reaction | NaI | Halopyridine (Br, Cl) | Position of the halide |

Amino Group Introduction and Manipulation on Pyridine Scaffolds

The introduction of an amino group onto a pyridine ring is a key transformation in the synthesis of many biologically active compounds. Several methods are available for this purpose, with the Chichibabin reaction being a classic example. This reaction involves the direct amination of pyridine with sodium amide to typically yield 2-aminopyridine (B139424).

Modern methods for pyridine amination often involve nucleophilic aromatic substitution (SNAr) reactions on halopyridines or palladium-catalyzed Buchwald-Hartwig amination. The choice of method is often dictated by the substitution pattern of the pyridine ring and the desired regioselectivity. For the synthesis of this compound, a plausible strategy would involve the amination of a pre-iodinated pyridine precursor. Alternatively, an existing amino group can be used to direct other functionalizations before being diazotized and substituted if necessary.

A convenient and scalable method for the preparation of 2-amino-5-bromo-3-iodopyridine (B1270907) has been developed starting from 2-aminopyridine, which involves bromination with N-bromosuccinimide (NBS) followed by iodination with iodine. This highlights a strategy of sequential halogenation on an already aminated pyridine ring.

Formation of the Acetic Acid Side Chain at the Pyridine-4-Position

The introduction of the acetic acid group at the C4 position of the pyridine ring is a critical step in the synthesis of the target molecule. Several synthetic routes are employed for this transformation, often starting from a corresponding 4-substituted pyridine precursor, such as a halopyridine or a pyridine-N-oxide. Key methodologies include nucleophilic substitution reactions and modern cross-coupling techniques.

One prominent method involves the reaction of an activated pyridine derivative with a suitable two-carbon nucleophile. A versatile approach utilizes pyridine-N-oxides as starting materials. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, facilitating nucleophilic attack. In a three-component reaction, a pyridine-N-oxide can be activated by an agent like tosyl chloride, followed by nucleophilic substitution with a Meldrum's acid derivative. nih.gov The resulting intermediate can then undergo ring-opening and decarboxylation to yield the desired 4-pyridylacetic acid derivative. nih.govacs.org This method is noted for its high regioselectivity for the 4-position. acs.org

Another established route begins with a 4-halopyridine, such as 2-amino-4-chloro-6-iodopyridine. This precursor can undergo palladium-catalyzed cross-coupling reactions with reagents like lithium enolates or silyl (B83357) enol ethers. nih.gov Alternatively, direct SNAr (Nucleophilic Aromatic Substitution) reactions can be performed with activated methylene (B1212753) compounds, for instance, malonic esters or ethyl cyanoacetate, in the presence of a base. nih.gov The resulting product is then subjected to hydrolysis and decarboxylation to furnish the acetic acid side chain.

More recent strategies focus on the direct C-H functionalization of the pyridine ring, which offers a more atom-economical approach by avoiding the pre-functionalization (e.g., halogenation) of the starting material. nih.govbeilstein-journals.org For instance, a C4-selective carboxylation of pyridines using carbon dioxide has been developed, which proceeds via a pyridylphosphonium salt intermediate and is catalyzed by copper. chemistryviews.org This late-stage functionalization could be applied to a 2-amino-6-iodopyridine core to install the carboxylic acid group, which would then require a subsequent reduction or homologation step to form the acetic acid moiety.

Optimization and Evaluation of Synthetic Routes

Reaction Efficiency and Yield Maximization

Maximizing reaction efficiency and yield is a primary focus in the synthesis of specialized chemical compounds. For pyridylacetic acid derivatives, this involves the careful optimization of reaction parameters such as temperature, solvent, catalyst, and reagent stoichiometry.

In the three-component synthesis using pyridine-N-oxides and Meldrum's acid, yields are sensitive to the nature of the substituents. While the parent Meldrum's acid may give a moderate yield, substituted variants can consistently produce yields in the range of 52-65%. acs.org The choice of the final ring-opening nucleophile and its corresponding conditions also plays a critical role. For example, using different alcohols with potassium tert-butoxide can efficiently produce various esters, while using amines at high temperatures in a microwave reactor can yield the corresponding amides in good yields. acs.org

The table below summarizes typical yields for the formation of 4-pyridylacetate derivatives using the Meldrum's acid approach with various substituted precursors, illustrating the impact of substrate choice on reaction efficiency.

| Pyridine-N-Oxide Precursor | Meldrum's Acid Derivative | Final Product | Yield (%) |

| Pyridine-N-oxide | Isopropylidene Meldrum's acid | Methyl 2-(pyridin-4-yl)propanoate | 61 |

| 4-Methylpyridine-N-oxide | Isopropylidene Meldrum's acid | Methyl 2-(4-methylpyridin-4-yl)propanoate | 65 |

| 4-Chloropyridine-N-oxide | Isopropylidene Meldrum's acid | Methyl 2-(4-chloropyridin-4-yl)propanoate | 58 |

| 4-Methoxypyridine-N-oxide | Isopropylidene Meldrum's acid | Methyl 2-(4-methoxypyridin-4-yl)propanoate | 52 |

This table is generated based on data for analogous reactions reported in the literature. acs.org

For methods involving cross-coupling or SNAr reactions on halopyridines, yield optimization focuses on catalyst selection, ligand choice (for cross-coupling), and base strength. The electronic nature of the pyridine ring significantly affects reactivity; electron-withdrawing groups can accelerate SNAr reactions, leading to higher yields. acs.org

Process Scalability and Practicality Considerations

The transition from a laboratory-scale synthesis to industrial production introduces challenges related to cost, safety, and operational simplicity. A scalable synthesis for this compound must utilize readily available, inexpensive starting materials and avoid hazardous reagents or extreme reaction conditions where possible. nih.gov

Methods involving pyrophoric reagents, such as certain organolithium compounds, can be difficult and dangerous to scale up. nih.gov Therefore, routes that employ more stable reagents and catalysts are preferred. The Minisci reaction, a method for radical alkylation of heteroaromatics, is an example of a reaction that can be made scalable and avoids pre-functionalized starting materials, making it an economically attractive option for producing C4-alkylated pyridines. nih.gov

The practicality of a synthesis is also judged by its operational simplicity. One-pot reactions and multicomponent reactions (MCRs) are highly desirable as they reduce the number of intermediate purification steps, saving time, materials, and reducing waste. nih.gov The three-component synthesis of pyridylacetic acids is an example of such an efficient process. nih.gov For large-scale production, transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters, improve safety, and potentially increase throughput and yield.

Sustainable Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. ijarsct.co.innih.gov For the synthesis of this compound, several strategies can be employed to enhance sustainability.

Key principles of green chemistry applicable to this synthesis include:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. C-H functionalization approaches are particularly advantageous in this regard.

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or even performing reactions under solvent-free conditions. researchgate.net The Guareschi-Thorpe synthesis of pyridines, for example, can be advanced by using an aqueous medium. rsc.org

Energy Efficiency : Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products. nih.govijarsct.co.in

Catalysis : Using catalytic reagents in place of stoichiometric ones reduces waste. The development of recyclable catalysts is a key area of green chemistry research. nih.gov

Renewable Feedstocks : While not always directly applicable for complex heterocycles, using starting materials derived from renewable sources is a long-term goal for sustainable chemistry.

By evaluating synthetic routes against these principles, chemists can select or develop a process for synthesizing this compound that is not only efficient and scalable but also environmentally responsible. nih.gov

Reaction Mechanisms and Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the electron-rich aminopyridine ring, the reactive iodo substituent, and the acetic acid side chain. This section delves into the mechanistic details of its synthesis and the chemical reactivity of its core pyridine structure.

Reaction Mechanisms and Chemical Transformations of 2 Amino 6 Iodopyridin 4 Yl Acetic Acid

Mechanistic Investigations of Synthetic Pathways to (2-Amino-6-iodopyridin-4-YL)acetic Acid

The synthesis of this compound involves a series of strategic chemical transformations targeting the pyridine (B92270) core. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and controlling product formation.

Role of Catalysis in Halogenation and Cross-Coupling Reactions

The introduction of the iodo group at the C6 position and the acetic acid moiety at the C4 position of the 2-aminopyridine (B139424) scaffold relies heavily on catalytic processes.

Catalytic Halogenation: The direct iodination of the 2-aminopyridine ring is a key step. Palladium-catalyzed C-H iodination has emerged as a powerful method, utilizing molecular iodine (I₂) as the sole oxidant. This approach is advantageous due to its operational simplicity and the use of a readily available iodine source. The mechanism typically involves a palladium(II) catalyst that directs the C-H activation at the ortho-position to a directing group. For a 2-aminopyridine derivative, the amino group can serve as a directing group, although its efficacy can be influenced by other substituents. The catalytic cycle is thought to involve the formation of a palladacycle intermediate, followed by oxidative addition of iodine and subsequent reductive elimination to afford the iodinated pyridine and regenerate the Pd(II) catalyst. nih.gov

Catalytic Cross-Coupling: The introduction of the acetic acid side chain can be achieved through palladium-catalyzed cross-coupling reactions. For instance, a Suzuki cross-coupling reaction can be employed by coupling a suitable boronic acid derivative at the C4 position of a pre-functionalized pyridine ring. audreyli.comnih.gov The catalytic cycle for a Suzuki coupling involves the oxidative addition of the halo-pyridine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. researchgate.net The choice of ligands, base, and solvent is critical for the efficiency and selectivity of these cross-coupling reactions. nih.gov

| Catalytic Reaction | Catalyst System | Key Mechanistic Steps | Typical Reagents |

| C-H Iodination | Pd(OAc)₂ / Ligand | C-H activation, Palladacycle formation, Oxidative addition, Reductive elimination | I₂, CsOAc |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | Oxidative addition, Transmetalation, Reductive elimination | Aryl/Alkenyl boronic acids, Base (e.g., K₃PO₄) |

Understanding Regioselectivity and Stereoselectivity in Pyridine Derivatization

Achieving the desired 2,4,6-substitution pattern on the pyridine ring requires precise control over regioselectivity.

Regioselectivity: The inherent electronic properties of the pyridine ring, with its electron-deficient character, generally direct electrophilic attack to the 3- and 5-positions and nucleophilic attack to the 2-, 4-, and 6-positions. quimicaorganica.org In the synthesis of this compound, the directing effects of the substituents play a crucial role. The amino group at the C2 position is an activating, ortho-, para-directing group for electrophilic aromatic substitution, which would favor substitution at the C3 and C5 positions. However, for reactions like directed C-H functionalization, the amino group can direct metallation to the adjacent C3 position. acs.org To achieve substitution at the C4 and C6 positions, strategies often involve the use of pre-functionalized starting materials or employing reaction conditions that override the intrinsic directing effects. For instance, temporary dearomatization-rearomatization strategies can enable regioselective functionalization at otherwise disfavored positions. nih.gov

Stereoselectivity: While the final product, this compound, does not possess a chiral center on the pyridine ring itself, stereoselectivity can become a critical consideration if the acetic acid side chain is further functionalized at its α-carbon, which is a prochiral center. Catalytic methods for the asymmetric dearomatization of pyridines can lead to chiral piperidine (B6355638) derivatives, highlighting the potential for stereocontrolled transformations of the pyridine nucleus. mdpi.com If a prochiral ketone derivative of the acetic acid side chain were to be reduced, for example, the stereoselectivity of the reduction would be a key factor in determining the final product's stereochemistry. rsc.org

Chemical Reactivity of the Pyridine Nucleus in this compound

The pyridine nucleus of this compound exhibits a rich and varied reactivity profile, influenced by the electron-donating amino group and the electron-withdrawing iodo and acetic acid substituents.

Nucleophilic Aromatic Substitution (SNAr) at the Iodo-Substituted Position

The carbon atom bearing the iodo group (C6) is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. This facilitates nucleophilic aromatic substitution (SNAr) reactions, where the iodide ion acts as a good leaving group. wikipedia.org

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govrsc.org The rate of SNAr reactions is influenced by the nature of the leaving group, with the typical order of reactivity for halogens being F > Cl ≈ Br > I in many activated systems, a phenomenon known as the "element effect". nih.gov However, this order can be reversed in certain cases, and for pyridinium (B92312) substrates, the reactivity of different halogens can be surprisingly similar. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the iodo group, providing a versatile route for further functionalization of the molecule. uci.eduresearchgate.net

| Nucleophile | Potential Product | Reaction Conditions |

| Amines (R-NH₂) | (2-Amino-6-(alkyl/arylamino)pyridin-4-YL)acetic acid | Base, Solvent (e.g., DMSO) |

| Alkoxides (R-O⁻) | (2-Amino-6-alkoxypyridin-4-YL)acetic acid | Alcohol, Base |

| Thiolates (R-S⁻) | (2-Amino-6-(alkyl/arylthio)pyridin-4-YL)acetic acid | Aprotic solvent |

Electrophilic Aromatic Substitution (EAS) Potential of the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com Reactions often require harsh conditions and can be complicated by the protonation or coordination of the ring nitrogen with the electrophile or catalyst. wikipedia.org

C-H Functionalization Opportunities

Direct C-H functionalization has emerged as a powerful tool for the efficient modification of heterocyclic compounds, including pyridines. rsc.orgresearchgate.net For this compound, the remaining C-H bonds on the pyridine ring (at the C3 and C5 positions) represent potential sites for further derivatization.

Transition metal catalysis, particularly with rhodium and palladium, has been extensively used for the C-H functionalization of pyridines. researchgate.netrsc.orgbeilstein-journals.org The amino group can act as a directing group to facilitate C-H activation at the adjacent C3 position. Alternatively, strategies for meta-C-H functionalization (at the C5 position relative to the amino group) have also been developed, often involving transient activators or dearomatization-rearomatization sequences. nih.govnih.gov These methods could potentially be applied to introduce a variety of functional groups, such as aryl, alkyl, or amino groups, at the C3 or C5 positions of the molecule. nih.govresearchgate.netacs.org

Transformations Involving the Amino Group of this compound

The 2-amino group on the pyridine ring of this compound is a key site for nucleophilic reactions. Its reactivity allows for a variety of chemical transformations, including the introduction of new functional groups and the construction of fused heterocyclic systems.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the exocyclic amino group enables it to react with various electrophiles, leading to acylated, alkylated, and arylated derivatives.

Acylation: The amino group can be readily acylated using standard acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to deprotonate the amine, enhancing its nucleophilicity. Conversely, in a sufficiently acidic medium, the amino group will be protonated, which prevents acylation and allows for chemoselective reactions at other sites on the molecule, such as the carboxylic acid. nih.gov This principle is crucial for selectively modifying the molecule. nih.gov

Alkylation: Direct alkylation can be achieved with alkyl halides. However, this reaction can sometimes lead to mixtures of mono- and di-alkylated products and may require careful control of reaction conditions to achieve selectivity.

Arylation: Modern cross-coupling methods are effective for the N-arylation of aminopyridines. Copper-catalyzed Ullmann-type coupling reactions, often employing ligands such as amino acids (e.g., N,N-dimethylglycine) or diamines, can facilitate the formation of a new carbon-nitrogen bond between the amino group and an aryl halide. nih.govchimia.ch These reactions have proven effective for coupling aryl iodides with amino alcohols and are applicable to a broad range of substrates. nih.gov

Table 1: Representative Transformations of the Amino Group

| Transformation | Reactant | Typical Reagents/Conditions | Product Structure |

| Acylation | Acetyl chloride | Pyridine, CH₂Cl₂, 0 °C to rt | |

| Alkylation | Methyl iodide | K₂CO₃, DMF, rt | |

| Arylation | Phenyl iodide | CuI, N,N-dimethylglycine, Cs₂CO₃, Dioxane, 100 °C |

Formation of Nitrogen-Containing Heterocycles

The 2-aminopyridine scaffold is a versatile building block for the synthesis of fused nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. rsc.org This is achieved through condensation and cyclization reactions where the endocyclic pyridine nitrogen and the exocyclic amino group both participate.

One of the most common applications is the synthesis of imidazo[1,2-a]pyridines. This can be accomplished by reacting the 2-aminopyridine moiety with α-haloketones, where the initial step is an SN2 reaction between the amino group and the α-haloketone, followed by intramolecular cyclization and dehydration. rsc.org Multicomponent reactions offer an efficient alternative, allowing for the construction of these complex scaffolds in a single step from simple precursors like aldehydes and isocyanides. rsc.org Other potential reactions include condensation with β-dicarbonyl compounds to form pyrimido[1,2-a]pyridine derivatives or with other bifunctional electrophiles to access a diverse range of fused heterocyclic systems.

Reactivity of the Acetic Acid Moiety in this compound

The acetic acid side chain provides another reactive handle on the molecule, enabling modifications through its carboxyl group and the adjacent α-carbon.

Esterification and Amidation for Prodrug Design or Linkage Chemistry

The carboxylic acid functional group is readily converted into esters and amides, which are common strategies in medicinal chemistry for developing prodrugs with improved pharmacokinetic properties or for creating linkers to attach the molecule to other chemical entities.

Esterification: The formation of esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., H₂SO₄, HCl) at elevated temperatures. google.com Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding ester. For more sensitive substrates or to achieve milder conditions, coupling agents or reagents like triphosgene (B27547) can be employed to activate the carboxylic acid before the addition of an alcohol. researchgate.net

Amidation: Amides are typically synthesized by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive intermediate, which is then treated with a primary or secondary amine. This method is highly efficient and forms the basis of peptide synthesis.

Table 2: Representative Transformations of the Acetic Acid Moiety

| Transformation | Reactant | Typical Reagents/Conditions | Product Structure |

| Esterification | Methanol | H₂SO₄ (cat.), Reflux | |

| Amidation | Benzylamine | EDC, HOBt, DMF, rt |

Decarboxylation Pathways and Stability Considerations

While carboxylic acids are generally stable, decarboxylation of this compound can be induced under specific chemical or biological conditions. As an α-amino acid derivative, it is susceptible to certain decarboxylation reactions.

Radical Decarboxylation: Modern photoredox catalysis provides a mild method for the decarboxylation of carboxylic acids. nih.gov This often involves converting the carboxylic acid to a more reactive species, such as a thioacid, which can then undergo photochemically activated elimination to release CO₂ and generate a carbon-centered radical. nih.gov This radical can be trapped to form new C-C or C-H bonds. nih.gov

Biocatalytic Decarboxylation: In biological systems, aromatic L-amino acid decarboxylase (AADC) enzymes can catalyze the removal of the carboxyl group from aromatic amino acids to produce biogenic amines. elsevierpure.com While specific enzymatic activity on this synthetic substrate is not documented, such pathways are a key consideration in its metabolic fate.

Condensation-Induced Decarboxylation: α-Amino acids can react with aldehydes to form an imine (Schiff base), which can subsequently undergo decarboxylation. libretexts.org This reaction is a key step in processes like the ninhydrin (B49086) test and certain biochemical pathways. libretexts.org

Under normal storage conditions, the compound is expected to be stable. Decarboxylation is not a spontaneous process and requires specific reagents, high temperatures, or catalytic conditions.

Condensation and Cyclization Reactions

The acetic acid moiety can participate in condensation and cyclization reactions, further expanding the synthetic utility of the molecule.

Condensation Reactions: The α-carbon of the acetic acid group, being adjacent to a carbonyl, can be deprotonated to form an enolate or enolate equivalent. This nucleophile can then participate in condensation reactions with electrophiles like aldehydes and ketones (e.g., aldol (B89426) or Knoevenagel-type condensations). Such reactions are fundamental in C-C bond formation. For instance, condensation reactions involving 2-aminopyridine and barbituric acid derivatives have been shown to proceed in solvents like DMF or acetic acid. scielo.org.mx Similarly, reactions of related propanals with active methylene (B1212753) compounds in acetic acid can lead to the formation of substituted nicotinates. nih.gov

Cyclization Reactions: Intramolecular cyclization can occur under certain conditions. For example, activation of the carboxylic acid could be followed by an intramolecular acylation of the 2-amino group to form a lactam, resulting in a fused bicyclic system. The feasibility of such a reaction would depend on the ring strain of the resulting product and the reaction conditions employed.

Derivatization and Functionalization Strategies of 2 Amino 6 Iodopyridin 4 Yl Acetic Acid

Systematic Modification of the Pyridine (B92270) Core

The pyridine ring is the central scaffold of the molecule, and its functionalization is key to altering the core properties of the resulting derivatives. The iodine atom at the C6 position is the primary site for such modifications.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the iodo-substituent on the pyridine ring is an excellent substrate for these transformations. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the iodopyridine with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. This method is widely used to synthesize biaryl and heteroaryl compounds. For (2-Amino-6-iodopyridin-4-YL)acetic acid, a Suzuki coupling would replace the iodine atom with various aryl or heteroaryl groups, significantly expanding the molecular framework. nih.govcore.ac.ukresearchgate.netmdpi.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. semanticscholar.org This reaction couples the iodopyridine with a terminal alkyne in the presence of palladium and copper(I) co-catalysts. wikipedia.orgorganic-chemistry.org The resulting 6-alkynylpyridine derivatives are valuable intermediates for further synthesis, including the creation of complex heterocyclic systems.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgnih.govorganic-chemistry.org Applying this to the target molecule would allow for the introduction of a wide range of substituted amino groups at the C6 position, replacing the iodine atom. This is a powerful method for creating libraries of compounds with diverse amine functionalities.

Table 1: Cross-Coupling Reactions at the Pyridine C6-Position

| Coupling Reaction | Reactant | Catalyst System | Resulting Bond | Introduced Substituent |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C | Aryl, Heteroaryl |

| Sonogashira | R-C≡CH | Pd catalyst + Cu(I) co-catalyst + Base | C-C (sp²-sp) | Alkynyl |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst + Ligand (e.g., Xantphos) + Base | C-N | Primary/Secondary Amine |

The iodine atom is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions, with reactivity generally following the order I > Br > Cl. libretexts.org This high reactivity makes it an ideal leaving group, enabling selective functionalization even in the presence of other, less reactive halogens on a coupling partner. This preferential reactivity allows for sequential, site-selective cross-coupling reactions in more complex synthetic schemes. Beyond palladium catalysis, the carbon-iodine bond can potentially participate in other transformations, such as copper-catalyzed coupling reactions, further broadening its synthetic utility. chimia.ch

Chemical Modifications at the Amino Group

The primary amino group at the C2 position is a key nucleophilic center, offering numerous avenues for derivatization and for the construction of more complex molecular architectures.

Standard amine chemistry can be readily applied to the 2-amino group to generate a variety of important functional groups.

Amides: Acylation of the amino group with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. luxembourg-bio.comnih.gov This is one of the most common transformations in medicinal chemistry for modifying a molecule's properties.

Ureas: Reaction with isocyanates leads to the formation of urea derivatives. Substituted ureas are prevalent motifs in pharmacologically active compounds.

Carbamates: Treatment with chloroformates or other suitable reagents results in the formation of carbamates, which can serve as protecting groups or as bioactive functionalities in their own right.

Table 2: Derivatization of the 2-Amino Group

| Reagent Type | Example Reagent | Resulting Functional Group |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | Amide |

| Isocyanate | Phenyl Isocyanate (PhNCO) | Urea |

| Chloroformate | Ethyl Chloroformate (ClCO₂Et) | Carbamate |

The 2-aminopyridine (B139424) scaffold is a classic precursor for the synthesis of fused bicyclic heterocycles, most notably pyrido[2,3-d]pyrimidines. jocpr.comnih.gov This class of compounds is of significant interest due to its wide range of biological activities. rsc.org The synthesis typically involves the reaction of the 2-aminopyridine moiety with a reagent that can react with both the exocyclic amino group and the endocyclic ring nitrogen (N1). For example, condensation with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or cyano-containing reagents can lead to the formation of the fused pyrimidine ring. jocpr.comrsc.org This cyclization strategy transforms the simple aminopyridine into a more complex and rigid heterocyclic system, which is often a key step in the development of new therapeutic agents.

Transformations of the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain provides a third handle for functionalization through well-established reactions.

Esterification: Reaction with an alcohol under acidic conditions or using other standard esterification protocols converts the carboxylic acid into an ester. This modification can alter the solubility and pharmacokinetic properties of the molecule.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This requires the use of a coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), to activate the carboxyl group for nucleophilic attack by the amine. luxembourg-bio.comnih.gov This allows for the attachment of a vast array of amine-containing fragments.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This introduces a different type of functionality and changes the electronic and steric properties of the side chain.

It is important to note that pyridylacetic acids can be susceptible to decarboxylation under certain conditions, particularly with heating, which represents a potential competing reaction pathway. acs.orgnih.gov

Isosteric Replacement of the Carboxylic Acid Group

The carboxylic acid moiety is a frequent target for isosteric replacement to enhance a molecule's pharmacological and pharmacokinetic properties. researchgate.netdrughunter.comnih.gov Bioisosteres, which are substituents or groups with similar physical or chemical properties, can be employed to overcome issues associated with carboxylic acids, such as poor membrane permeability and metabolic instability, while retaining or improving biological activity. drughunter.comhyphadiscovery.com

Common isosteres for the carboxylic acid group include tetrazoles, acyl sulfonamides, and various five-membered heterocyclic rings. drughunter.comcambridgemedchemconsulting.com For instance, the 1H-tetrazole ring is a widely recognized non-classical isostere of a carboxylic acid, exhibiting comparable acidity (pKa) and the ability to participate in similar hydrogen bonding interactions. drughunter.comcambridgemedchemconsulting.com The replacement of the carboxylic acid in this compound with a tetrazole ring can be achieved through multi-step synthetic sequences, often involving the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide source.

Acyl sulfonamides represent another class of carboxylic acid bioisosteres that can modulate the acidity and lipophilicity of the parent compound. drughunter.com The synthesis of such analogs would typically involve the reaction of the corresponding acid chloride of this compound with a sulfonamide. The electronic properties of the resulting acyl sulfonamide can be fine-tuned by varying the substituents on the sulfonamide nitrogen.

| Isostere | Potential Advantages | General Synthetic Strategy |

| 1H-Tetrazole | Similar pKa to carboxylic acid, metabolic stability. drughunter.comcambridgemedchemconsulting.com | Conversion of carboxylic acid to nitrile, followed by cycloaddition with azide. |

| Acyl Sulfonamide | Modulated acidity, increased lipophilicity. drughunter.com | Reaction of the acid chloride with a sulfonamide. |

| Hydroxamic Acid | Metal chelation properties, potential for altered biological activity. | Coupling of the carboxylic acid with hydroxylamine. |

| Phosphonic Acid | Increased polarity, potential for different binding interactions. nih.gov | Arbuzov or Michaelis-Becker reaction on a suitable precursor. |

Extension or Truncation of the Aliphatic Chain

Chain Extension: Homologation of the acetic acid side chain to propionic or butyric acid derivatives can be accomplished through various synthetic methods. One common approach is the Arndt-Eistert reaction, which involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the chain-extended acid or ester, respectively.

Chain Truncation: While less common, truncation of the side chain to a carboxymethyl group directly attached to the pyridine ring would fundamentally alter the scaffold. This would require a different synthetic starting material, such as 4-formyl-2-amino-6-iodopyridine, which could then be oxidized to the corresponding carboxylic acid.

| Modification | Synthetic Approach | Potential Impact on SAR |

| Chain Extension (e.g., propionic acid) | Arndt-Eistert homologation | Probing deeper regions of a binding pocket, altering conformational flexibility. |

| Chain Truncation (e.g., carboxymethyl) | Synthesis from a different starting material (e.g., formylpyridine) | Assessing the necessity of the methylene (B1212753) spacer for biological activity. |

| Introduction of substituents on the chain | Alkylation of the enolate of the corresponding ester | Exploring steric and electronic effects in the immediate vicinity of the binding site. |

Conjugation to Biomolecules or Solid Supports

The presence of both a primary amino group and a carboxylic acid functionality makes this compound an ideal candidate for conjugation to various biomolecules, such as peptides and proteins, or for immobilization on solid supports. nih.govmdpi.com These conjugation strategies are pivotal for applications in targeted drug delivery, proteomics, and affinity chromatography. nih.gov

Peptide Conjugation: The carboxylic acid group can be activated using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an activating agent like N-hydroxysuccinimide (NHS). The resulting activated ester can then react with the N-terminal amine or a lysine side chain of a peptide to form a stable amide bond. nih.gov This approach allows for the attachment of the pyridinylacetic acid moiety to targeting peptides for cell-specific delivery. nih.gov

Solid Support Immobilization: For applications such as affinity chromatography or solid-phase synthesis, the molecule can be tethered to a solid support, typically a resin. The carboxylic acid can be coupled to an amine-functionalized resin using the same peptide coupling chemistry described above. Alternatively, the amino group on the pyridine ring could be utilized for attachment to a carboxyl-functionalized resin.

| Conjugation Partner | Coupling Chemistry | Application |

| Peptides/Proteins | Carbodiimide-mediated amide bond formation (EDC/NHS) | Targeted drug delivery, molecular probes. nih.govnih.gov |

| Amine-functionalized Resin | Carbodiimide-mediated amide bond formation | Affinity chromatography, solid-phase synthesis. |

| Carboxyl-functionalized Resin | Carbodiimide-mediated amide bond formation (utilizing the 2-amino group) | Solid-phase synthesis, scavenger resins. |

Development of Structure-Activity Relationship (SAR) Analogs

The systematic modification of the this compound scaffold is crucial for elucidating the structure-activity relationships that govern its biological effects. SAR studies involve the synthesis and biological evaluation of a series of analogs to identify key structural features responsible for potency, selectivity, and pharmacokinetic properties. nih.gov

The 2-amino group, the 6-iodo substituent, and the 4-acetic acid side chain all represent points for diversification.

Modification of the 2-Amino Group: Acylation, alkylation, or replacement of the amino group with other functionalities can probe the importance of this group for hydrogen bonding or other interactions. For example, a series of N-acyl or N-alkyl derivatives can be prepared to assess the impact of steric bulk and electronics at this position.

Modifications of the Acetic Acid Side Chain: As discussed in the previous sections, isosteric replacement and alterations to the aliphatic chain are key strategies in SAR studies. The goal is to identify the optimal size, acidity, and spatial arrangement of this group for maximal biological activity.

A hypothetical SAR study might involve the synthesis of the analogs outlined in the table below and their subsequent evaluation in a relevant biological assay.

| Analog Series | Modification Site | Rationale |

| N-Acyl/N-Alkyl Derivatives | 2-Amino Group | Investigate the role of the amino group in hydrogen bonding and steric tolerance. |

| 6-Aryl/Heteroaryl Analogs | 6-Iodo Position | Explore the impact of extended aromatic systems on binding affinity via cross-coupling reactions. |

| Carboxylic Acid Isosteres | 4-Acetic Acid Group | Modulate acidity, polarity, and metabolic stability. drughunter.comcambridgemedchemconsulting.com |

| Homologated Side Chains | 4-Acetic Acid Group | Determine the optimal distance and flexibility of the acidic functionality. |

By systematically synthesizing and testing these and other analogs, a comprehensive understanding of the structure-activity landscape of this compound can be developed, paving the way for the rational design of more potent and selective compounds.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and scholarly publications, it has been determined that detailed experimental data for the spectroscopic and structural elucidation of the chemical compound this compound is not available in the public domain. Extensive queries aimed at retrieving Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography data for this specific molecule did not yield any published research findings.

The investigation was structured to gather specific information required for a detailed analysis, including:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Searches for 1D (¹H, ¹³C) and 2D NMR (COSY, NOESY, HSQC, HMBC) spectra, as well as studies related to conformational analysis or tautomerism of this compound, did not return any specific experimental results. While general principles of these techniques are well-documented for various pyridine and amino acid derivatives, data pertaining directly to the target compound could not be located. nih.govmdpi.comresearchgate.netresearchgate.netbldpharm.com

High-Resolution Mass Spectrometry (HRMS): No published reports on the accurate mass determination, elemental composition, or fragmentation pattern analysis for this compound were found. This information is crucial for confirming the molecular formula and providing structural insights.

X-ray Crystallography: A search for single-crystal X-ray diffraction studies, which would provide definitive information on the solid-state structure, molecular geometry, and intermolecular interactions of the compound, yielded no results for this compound. unimi.it

The absence of this information in scientific literature suggests that the compound may be a novel synthetic target, a rarely synthesized intermediate, or that its characterization data has not been published. Without primary experimental data, a scientifically accurate and thorough article detailing its spectroscopic and structural properties as per the requested outline cannot be generated.

Spectroscopic and Structural Elucidation of 2 Amino 6 Iodopyridin 4 Yl Acetic Acid and Its Derivatives

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Structural Assignment and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For (2-Amino-6-iodopyridin-4-YL)acetic acid, SCXRD would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the planarity of the pyridine (B92270) ring.

Based on studies of similar 2-aminopyridine (B139424) and carboxylic acid-containing molecules, it is highly anticipated that the crystal structure of this compound would be dominated by strong hydrogen bonding interactions. A particularly robust and frequently observed interaction involves the carboxylic acid group of one molecule and the 2-amino-heterocyclic ring system of another. This typically forms a cyclic, dimeric hydrogen-bonded motif known as an R22(8) synthon. nih.gov In this arrangement, the carboxylic acid proton forms a hydrogen bond with the pyridine ring nitrogen, while one of the amino group's hydrogens bonds to the carbonyl oxygen of the carboxylic acid. nih.gov

Table 1: Expected Crystallographic Parameters for a Representative Aminopyridine Acetic Acid Derivative Note: This data is hypothetical and based on typical values for related small organic molecules like 2-Aminopyridine derivatives. imanagerpublications.com

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 5 - 10 |

| b (Å) | 5 - 15 |

| c (Å) | 10 - 20 |

| β (°) | 90 - 105 (for Monoclinic) |

| Volume (ų) | ~400 - 800 |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. For this compound, these methods would confirm the presence of the amino, carboxylic acid, and iodo-substituted pyridine moieties.

The IR spectrum is expected to show characteristic absorption bands. The O-H stretch of the carboxylic acid group would likely appear as a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations, due to strong hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid would be found in the 1680-1710 cm⁻¹ range. nih.gov The N-H stretching vibrations of the primary amino group are expected to present as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. mdpi.com The N-H bending vibration would likely be observed around 1600-1650 cm⁻¹. mdpi.com Vibrations associated with the pyridine ring (C=C and C=N stretching) typically occur in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected at a lower frequency, typically below 1000 cm⁻¹. nih.gov

Raman spectroscopy would provide complementary information. Aromatic C-H stretching is usually a strong band in Raman spectra. The pyridine ring breathing modes would also be prominent. The C-I bond, involving a heavy atom, often gives rise to a strong Raman signal at low wavenumbers, making it easily identifiable.

Table 2: Expected Vibrational Frequencies for this compound Note: These frequencies are based on data from analogous compounds containing similar functional groups. nih.govmdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |

| Amine (N-H) | Asymmetric & Symmetric Stretching | 3300-3500 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1680-1710 | Strong |

| Amine (N-H) | Bending (Scissoring) | 1600-1650 | Medium-Strong |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 | Medium-Strong |

| Iodo Group (C-I) | Stretching | < 1000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound would be characterized by absorptions arising from its aminopyridine chromophore.

The spectrum is expected to display intense absorption bands corresponding to π→π* transitions within the aromatic pyridine ring. The presence of the electron-donating amino group (-NH₂) and the acetic acid group (-CH₂COOH) as substituents will influence the energy of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted pyridine. Studies on similar 2-aminopyridine derivatives show strong absorption in the near-UV range. semanticscholar.org Additionally, weaker absorptions due to n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may be observed at longer wavelengths. mdpi.com The solvent used for analysis can also impact the position of these absorption maxima (λmax) due to solvatochromic effects.

Table 3: Predicted Electronic Transitions for this compound Note: Wavelengths are estimations based on related aminopyridine structures. mdpi.comsemanticscholar.org

| Expected λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~230 - 260 | π→π | Pyridine Ring |

| ~280 - 320 | π→π | Pyridine Ring with substituents |

| ~340 - 370 | n→π* | N/O heteroatoms |

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, these techniques would become essential for the analysis of its chiral derivatives.

For instance, if a chiral center is introduced, such as at the alpha-carbon of the acetic acid side chain (e.g., (S)-2-amino-2-(2-amino-6-iodopyridin-4-yl)acetic acid), the resulting enantiomers would interact differently with plane-polarized light.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral derivative would produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at the wavelengths of its UV-Vis absorptions. The sign and magnitude of these peaks could be used to assign the absolute configuration (R/S) of the stereocenter, often by comparing the experimental spectrum to theoretically calculated spectra.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. It provides complementary information to CD and can also be used to determine the stereochemistry of chiral molecules.

The synthesis and analysis of such chiral derivatives are common in medicinal chemistry to explore stereospecific interactions with biological targets. unimi.itnih.gov While no specific data exists for chiral derivatives of the title compound, the application of chiroptical methods would be a standard and necessary step in their structural elucidation.

Computational Chemistry and Theoretical Studies of 2 Amino 6 Iodopyridin 4 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. For a molecule like (2-Amino-6-iodopyridin-4-YL)acetic acid, these calculations can predict its electronic structure, reactivity, and spectroscopic characteristics.

The electronic properties of this compound are significantly influenced by its substituents: the electron-donating amino group, the electron-withdrawing and bulky iodo group, and the acetic acid moiety. The amino group increases the electron density of the pyridine (B92270) ring, while the iodo group, despite being a halogen, can also exhibit some electron-donating character through resonance, alongside its inductive electron-withdrawing effect.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For substituted pyridines, the HOMO is often localized on the pyridine ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the pyridine ring, suggesting it as the site for nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for intermolecular interactions. In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group would be regions of negative potential, making them susceptible to electrophilic attack and hydrogen bonding. The hydrogen atoms of the amino and carboxylic acid groups would represent regions of positive potential.

Table 1: Illustrative Calculated Electronic Properties of a Substituted Aminopyridine

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are representative for a substituted aminopyridine and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Computational methods can accurately predict various spectroscopic parameters, aiding in the structural elucidation of molecules.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts for substituted pyridines generally show good agreement with experimental data. rsc.orgnih.gov For this compound, the protons on the pyridine ring would be expected in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The methylene (B1212753) protons of the acetic acid group would appear as a singlet, and the protons of the amino and carboxylic acid groups would be observable, though their signals might be broad and solvent-dependent. The 13C NMR spectrum would show distinct signals for each carbon atom, with the carbon bearing the iodine atom being significantly shifted to a lower field.

IR Spectroscopy: The calculated IR spectrum of this compound would exhibit characteristic vibrational frequencies. nih.gov Key predicted bands would include N-H stretching vibrations for the amino group (around 3300-3500 cm-1), a C=O stretching vibration for the carboxylic acid (around 1700-1750 cm-1), and various C-N, C-C, and C-H stretching and bending vibrations of the pyridine ring. The C-I stretching vibration would be expected at lower frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. nih.gov Substituted pyridines typically exhibit π-π* transitions in the UV region. nih.gov The presence of the amino and iodo groups would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Spectrum | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |

| 1H NMR | Pyridine-H | δ 7.0-8.5 ppm |

| CH2 | δ 3.5-4.0 ppm | |

| NH2 | δ 5.0-6.0 ppm | |

| COOH | δ 10.0-12.0 ppm | |

| 13C NMR | C-I | δ 90-100 ppm |

| C=O | δ 170-180 ppm | |

| IR | N-H stretch | 3300-3500 cm-1 |

| C=O stretch | 1700-1750 cm-1 | |

| UV-Vis | π-π* transition | λmax ≈ 260-290 nm |

Note: These are estimated values based on data for similar compounds and are for illustrative purposes.

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr) at the carbon bearing the iodine atom. Theoretical studies on similar iodopyridines suggest that the reaction proceeds through a Meisenheimer complex as an intermediate. science.govnih.gov Computational modeling can determine the energy profile of the reaction, including the activation energies and the structures of transition states. researchgate.net This information is crucial for understanding the reactivity and for designing synthetic routes. For instance, the reaction of pyridine N-oxides with isocyanides to form 2-aminopyridines has been mechanistically studied, providing insights into the synthesis of related compounds. cardiff.ac.uk

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. researchgate.netresearchgate.net

MD simulations in explicit solvent, such as water, are crucial for understanding how the solvent structure around the solute affects its properties. researchgate.net For this compound, water molecules would form hydrogen bonds with the amino and carboxylic acid groups, as well as with the pyridine nitrogen. These interactions play a significant role in the molecule's solubility and conformational preferences.

The pKa values of a molecule are highly dependent on its environment. Computational methods, often in combination with a continuum solvation model, can predict the pKa values of the acidic and basic sites. researchgate.net For this compound, there are three key sites for protonation/deprotonation: the pyridine nitrogen, the amino group, and the carboxylic acid group. The pKa of the carboxylic acid is expected to be in the typical range for carboxylic acids (around 2-5). The basicity of the pyridine nitrogen and the amino group will be modulated by the electronic effects of the other substituents. The electron-donating amino group would increase the basicity of the pyridine nitrogen, while the iodo group would have a more complex effect. Accurate pKa prediction is essential for understanding the molecule's behavior in biological systems. masterorganicchemistry.com

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are crucial in the early stages of drug discovery for identifying potential drug candidates and their biological targets.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity. A lower binding energy score generally indicates a more stable and favorable interaction.

For a molecule like this compound, docking studies would involve preparing the 3D structure of the compound and docking it into the binding sites of various known protein targets. The scoring function would then calculate the binding affinity, often expressed in kcal/mol. Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are also identified. For instance, the amino group and the carboxylic acid moiety of the compound are potential hydrogen bond donors and acceptors, which can form crucial interactions with amino acid residues in a protein's active site.

To illustrate this, a hypothetical molecular docking study of this compound against a panel of kinase enzymes, which are common targets for pyridine-based inhibitors, could yield results similar to those presented in Table 1.

Table 1: Hypothetical Binding Affinity of this compound with Various Kinase Targets This data is illustrative and intended to represent typical results from a molecular docking study.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, LYS33, GLU81 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 | CYS919, ASP1046, LYS868 |

| p38 Mitogen-Activated Protein Kinase | 3S3I | -9.1 | MET109, LYS53, ASP168 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -7.2 | MET793, LYS745, ASP855 |

Virtual screening is an extension of molecular docking where a large library of compounds is computationally screened against a specific biological target. Conversely, a single compound, such as this compound, can be screened against a vast database of known protein structures to identify potential biological targets. This "reverse docking" approach is instrumental in identifying novel therapeutic applications for a compound and understanding its potential off-target effects.

The process involves docking the compound into the binding sites of a wide array of proteins. The results are then ranked based on the predicted binding affinities. Targets that show high predicted affinity for the compound are considered potential biological targets and can be prioritized for further experimental validation. This approach has been successfully used to identify targets for various heterocyclic compounds. For example, virtual screening of libraries containing pyridine derivatives has been employed to discover novel inhibitors for targets such as cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation and signaling pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular weight, number of rotatable bonds).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution in the molecule (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., LogP).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

For this compound, a QSAR model could be developed using a series of analogous substituted pyridin-4-yl acetic acid derivatives with experimentally determined activities. The model would identify which structural features, such as the nature and position of substituents on the pyridine ring, are critical for activity. For instance, the large, lipophilic iodine atom at the 6-position would significantly influence the steric and hydrophobic properties of the molecule, which would be captured by the relevant molecular descriptors in a QSAR model.

Table 2 presents a hypothetical set of molecular descriptors that could be used in a QSAR model for a series of pyridine derivatives, including our compound of interest.

Table 2: Exemplary Molecular Descriptors for a QSAR Model of Pyridine Derivatives This data is illustrative and represents typical descriptors used in QSAR studies.

| Compound | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Number of Hydrogen Bond Donors (HBD) | Number of Hydrogen Bond Acceptors (HBA) | Predicted Activity (pIC50) |

| This compound | 293.04 | 1.25 | 78.49 | 2 | 4 | 6.8 |

| (2-Amino-6-chloropyridin-4-YL)acetic acid | 200.59 | 0.54 | 78.49 | 2 | 4 | 6.2 |

| (2-Amino-6-methylpyridin-4-YL)acetic acid | 166.18 | -0.10 | 78.49 | 2 | 4 | 5.5 |

| (2-Aminopyridin-4-YL)acetic acid | 152.15 | -0.45 | 78.49 | 2 | 4 | 5.1 |

A resulting QSAR equation might take the form:

pIC50 = β₀ + β₁(MW) + β₂(LogP) + β₃(TPSA) + ...

Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity. Such a model would be invaluable for guiding the synthesis of new analogs with potentially enhanced potency.

Applications of 2 Amino 6 Iodopyridin 4 Yl Acetic Acid in Organic Synthesis

Utility as a Versatile Synthetic Building Block

The unique combination of reactive sites on (2-Amino-6-iodopyridin-4-YL)acetic acid enables its use as a foundational component for a wide array of chemical transformations. The iodo group is particularly useful for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. Simultaneously, the amino group and the carboxylic acid moiety can participate in condensation, amidation, and esterification reactions, or be used to introduce further complexity.

The structure of this compound is well-suited for the synthesis of advanced, highly substituted pyridine (B92270) compounds and fused heterocyclic systems. The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, and alkynyl groups at the 6-position of the pyridine ring.

The amino group can be a nucleophile or can be transformed into other functional groups. For instance, it can undergo diazotization followed by substitution to introduce functionalities like hydroxyl, cyano, or other halides. Furthermore, the amino and the adjacent ring nitrogen can participate in annulation reactions to form fused bicyclic systems, such as imidazopyridines or triazolopyridines, which are common scaffolds in medicinal chemistry. The acetic acid side chain can be readily converted into esters, amides, or other derivatives, or it can be used as a point of attachment to larger molecules. The treatment of related porphyrin structures with ammonium (B1175870) acetate (B1210297) has been shown to yield pyridine-fused porphyrinoids, demonstrating the utility of amine sources in creating fused systems. rsc.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents & Conditions | Potential Product Class |

|---|---|---|---|

| Iodo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-2-aminopyridine derivatives |

| Heck Coupling | Alkene, Pd catalyst, Base | 6-Alkenyl-2-aminopyridine derivatives | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 6-Alkynyl-2-aminopyridine derivatives | |

| Amino Group | Acylation | Acyl chloride, Base | 2-(Acylamino)pyridine derivatives |

| Annulation | α-Haloketone | Imidazo[1,2-a]pyridine (B132010) derivatives | |

| Diazotization | NaNO₂, H⁺, then nucleophile (e.g., CuCN) | 6-Iodo-4-(carboxymethyl)pyridine-2-carbonitrile | |

| Acetic Acid Group | Esterification | Alcohol, Acid catalyst | Alkyl (2-amino-6-iodopyridin-4-yl)acetate |

| Amidation | Amine, Coupling agent (e.g., EDC) | 2-(2-Amino-6-iodopyridin-4-yl)-N-substituted acetamide | |

| Reduction | LiAlH₄ or BH₃ | 2-(2-Amino-6-iodopyridin-4-yl)ethanol |

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single, efficient step. mdpi.com Highly functionalized molecules like this compound are valuable scaffolds for designing novel MCRs. The presence of nucleophilic (amino group, ring nitrogen) and electrophilic (carboxylic acid) centers allows the molecule to potentially participate in various MCRs. For example, the amino group can react with an aldehyde and an isocyanide in a Ugi-type reaction, or with a β-ketoester and an aldehyde in a Hantzsch-like pyridine synthesis. Densely substituted pyridines are often the products of such reactions, highlighting the importance of this structural class. nih.govnih.govsid.ir The ability to pre-install functionality, as seen in the subject compound, provides a strategic advantage for creating specific and complex target molecules through MCRs.

Role in the Synthesis of Ligands for Catalysis

Pyridine-containing compounds are ubiquitous as ligands in coordination chemistry and catalysis due to the excellent coordinating ability of the pyridine nitrogen atom. The multifunctional nature of this compound makes it an attractive precursor for designing specialized ligands for various catalytic applications.

The scaffold of this compound can be elaborated to produce a range of both chiral and achiral ligands. nih.gov The amino group and the carboxylic acid moiety can act as additional donor sites, enabling the formation of multidentate ligands that can form stable complexes with transition metals. For instance, amidation of the amino group with a chiral acid or conversion of the acetic acid side chain into an amide using a chiral amine would introduce stereocenters, leading to chiral ligands. nih.gov Such chiral pyridine derivatives are highly sought after for asymmetric catalysis. researchgate.net

Achiral ligands can also be synthesized by reacting the existing functional groups to introduce phosphine, imine, or other coordinating moieties. For example, condensation of the amino group with a substituted salicylaldehyde (B1680747) would yield a tridentate Schiff base ligand. The ability to modify the molecule at multiple positions allows for fine-tuning of the steric and electronic properties of the resulting ligand, which is crucial for optimizing catalyst performance. The synthesis of 2,6-bis(imino)pyridine, a classic tridentate ligand, showcases how di-functional pyridines serve as foundational molecules for complex ligand architectures. nih.gov

Integration into Materials Science

The unique electronic and structural characteristics of substituted pyridines make them valuable components in the field of materials science, particularly for applications in optics and electronics.